Bienvenue dans la boutique en ligne BenchChem!

Sofosbuvir impurity F

HPLC Method Validation Pharmaceutical Analysis

Ensure your Sofosbuvir analytical methods meet ICH specificity requirements. This diastereomeric impurity F reference standard (CAS 1337482-17-3) exhibits a distinct HPLC retention time (5.704 min vs. 3.674 min for the API), with confirmed LOD 0.03% and LOQ 1.50%. Essential for forced degradation studies, system suitability testing, and ANDA method transfer. Supplied at ≥98% purity with comprehensive characterization data for QC batch release and stability-indicating method validation. Select this high-purity standard for reliable impurity profiling.

Molecular Formula C34H45FN4O13P2
Molecular Weight 798.7 g/mol
Cat. No. B8068907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity F
Molecular FormulaC34H45FN4O13P2
Molecular Weight798.7 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
InChIKeyWVORGVRHMQFKTN-MAQFKCRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir Impurity F: A Diastereomeric Reference Standard for HCV Antiviral Quality Control


Sofosbuvir impurity F (CAS: 1337482-17-3; C34H45FN4O13P2; MW: 798.69) is a diastereomer and a known process-related impurity of the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir (PSI-7977) . It is formally designated as Sofosbuvir 3',5'-Bis-(S)-phosphate [1]. As a stereoisomer differing in three-dimensional orientation at one or more stereocenters from the active pharmaceutical ingredient, it is supplied as a high-purity (>98%) reference standard intended exclusively for analytical method development, validation, and quality control (QC) applications in pharmaceutical research .

Analytical Differentiation of Sofosbuvir Impurity F from the Parent Drug and Co-occurring Analogs


Sofosbuvir impurity F cannot be substituted by generic, in-class phosphorylated impurities or even the parent drug Sofosbuvir due to its unique stereochemical configuration and distinct physicochemical and chromatographic behavior . As a diastereomer, it exhibits a different interaction with stationary phases in reverse-phase HPLC, resulting in a resolvable retention time shift critical for achieving the specificity mandated by ICH guidelines [1]. Furthermore, its solubility profile in DMSO and its specific limits of detection (LOD) and quantification (LOQ) differ markedly from Sofosbuvir, meaning that analytical methods validated using the parent drug alone cannot be assumed to accurately resolve, detect, or quantify this particular impurity in bulk drug substance or finished dosage forms [2].

Quantitative Evidence for the Selection of Sofosbuvir Impurity F as a Reference Standard


Chromatographic Resolution: HPLC Retention Time Differentiation from Parent Sofosbuvir

Sofosbuvir impurity F, as a representative phosphorylated impurity, exhibits a distinct retention time (RT) of 5.704 min under validated RP-HPLC conditions, enabling baseline separation from the Sofosbuvir peak, which elutes at 3.674 min [1]. This resolution is essential for accurate quantification of the impurity in drug substance and product.

HPLC Method Validation Pharmaceutical Analysis

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace-Level Impurity Control

The analytical sensitivity for the phosphorylated impurity class, to which Sofosbuvir impurity F belongs, is characterized by LOD and LOQ values that are distinct from those of Sofosbuvir, reflecting differences in UV response [1]. This necessitates the use of a dedicated reference standard to establish method sensitivity.

LOD/LOQ Method Validation ICH Q2(R1)

Solubility Profile in DMSO for Analytical Stock Solution Preparation

Sofosbuvir impurity F demonstrates a specific solubility of 100 mg/mL in DMSO [1], which is a critical parameter for preparing concentrated stock solutions for HPLC method development and spiking studies. This solubility is comparable to that of the parent drug [2], ensuring consistency in sample handling and dilution protocols.

Solubility Sample Preparation Analytical Chemistry

Purity Specification and Synthesis for Regulatory Compliance

Commercial preparations of Sofosbuvir impurity F are characterized by a high purity specification of >98% by HPLC . Dedicated synthetic routes have been patented to produce this impurity with high purity (>99%) [1], ensuring its suitability as a reference standard for rigorous quantitative analysis in regulatory submissions (ANDA/DMF).

Purity Reference Standard ANDA DMF

Critical Application Scenarios for Sofosbuvir Impurity F in Pharmaceutical Development and Quality Control


Validation of Stability-Indicating HPLC Methods for Sofosbuvir Drug Substance and Product

This impurity F reference standard is essential for specificity and forced degradation studies during the development and validation of stability-indicating analytical methods. Its distinct retention time (5.704 min) [1] ensures it is resolved from the Sofosbuvir peak (3.674 min), allowing for accurate assessment of method selectivity. Spiking studies with impurity F confirm the method's ability to detect and quantify this potential degradation product or process impurity in stressed samples.

Routine Quality Control and Batch Release Testing of Sofosbuvir APIs and Formulations

In QC laboratories, this reference standard is used to prepare system suitability solutions and calibration standards for the routine monitoring of impurity F levels in active pharmaceutical ingredient (API) batches and finished dosage forms. Its established LOD (0.03%) and LOQ (1.50%) [1] guide the establishment of internal release specifications, ensuring that marketed product complies with ICH Q3A/Q3B guidelines for impurity control.

Method Transfer and Pharmacopoeial Compliance for Generic Drug Development

For generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for Sofosbuvir, this impurity F reference standard is critical for method transfer and demonstrating pharmaceutical equivalence. Its availability as a high-purity (>98%) standard with comprehensive analytical data supports the development of robust, reproducible analytical methods that meet the strict requirements of global pharmacopoeias and regulatory agencies.

Investigating Process-Related Impurity Formation During Synthesis

Process chemists utilize this standard to identify and track the formation of the diastereomeric impurity F during the multi-step synthesis of Sofosbuvir [2]. By spiking reaction mixtures and analyzing intermediates, the source of this specific stereochemical impurity can be pinpointed, enabling optimization of reaction conditions to minimize its formation and improve overall process yield and purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.